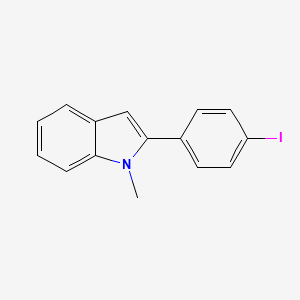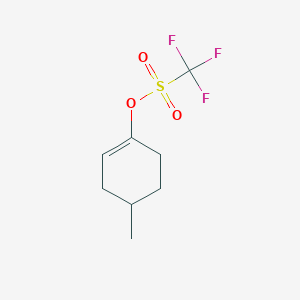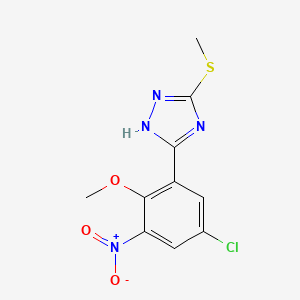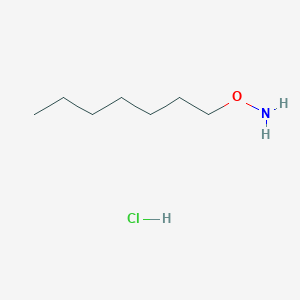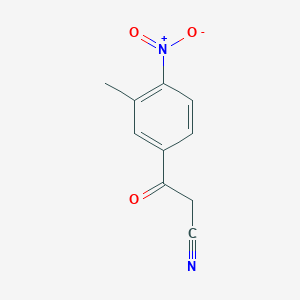![molecular formula C13H13NO3S B13701975 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and aniline groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted thiophenes.
Aplicaciones Científicas De Investigación
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of conductive polymers and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
- 3,4-Ethylenedioxythiophene (EDOT)
- Poly(3,4-ethylenedioxythiophene) (PEDOT)
Uniqueness
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline is unique due to its combination of a thiophene ring with methoxy and aniline groups. This structure imparts specific electronic and steric properties, making it suitable for applications in conductive polymers and electronic materials.
Propiedades
Fórmula molecular |
C13H13NO3S |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C13H13NO3S/c14-9-1-3-10(4-2-9)15-5-11-6-16-12-7-18-8-13(12)17-11/h1-4,7-8,11H,5-6,14H2 |
Clave InChI |
PFAAKCSLBSAWNC-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CSC=C2O1)COC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



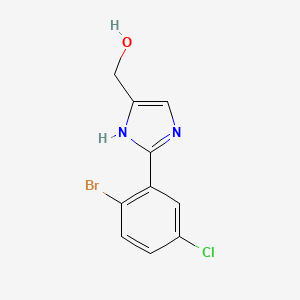


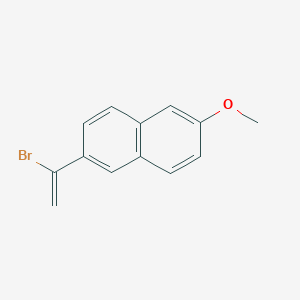
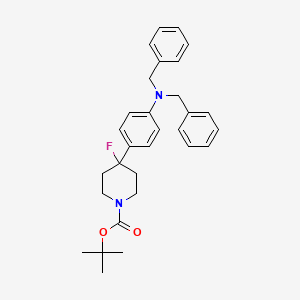

![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
